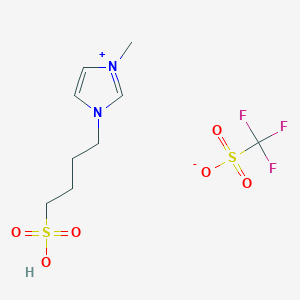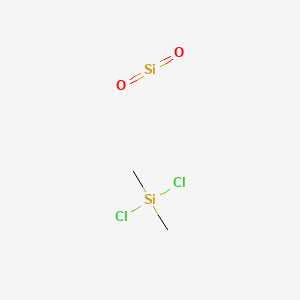
Bis(dimethylsilyloxy)-dimethylsilane
概要
説明
Bis(dimethylsilyloxy)-dimethylsilane (BDS) is a compound composed of two dimethylsiloxy groups and two dimethylsilyloxy groups. It is a versatile and useful reagent in organic and inorganic chemistry, and has been used in a wide variety of applications. In particular, BDS has been used in the synthesis of a variety of compounds, including polymers, catalysts, and pharmaceuticals. Additionally, BDS has been studied for its potential applications in scientific research, such as its use as a reagent in protein modification, as a stabilizer in organic solvents, and as a surfactant.
科学的研究の応用
Base-catalyzed Diborylation of Alkynes
Bis(dimethylsilyloxy)-dimethylsilane is used in the base-catalyzed diborylation of alkynes. This process involves the synthesis of cis-1,2-bis(boryl)alkenes from various alkynes in the presence of a catalytic amount of K2CO3 under mild conditions . This method is efficient, transition-metal free, and practical .
Construction of Tetrasubstituted Alkenes
Tetrasubstituted alkenes can be readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling . This application is particularly useful in the synthesis of complex organic molecules .
Synthesis of Phenanthrene Derivatives
Phenanthrene derivatives, which are important in the field of organic electronics, can be synthesized from diborylalkenes . This process involves the use of Bis(dimethylsilyloxy)-dimethylsilane as a key reagent .
Dendritic Architectures
Bis(dimethylsilyloxy)-dimethylsilane can be used in the synthesis of dendritic architectures based on bis-MPA . These dendritic polymers are highly branched, globular architectures with multiple representations of functional groups . They have potential in an array of applications, including theranostics, biosensors, optics, adhesives, and coatings .
Synthesis of Bis(pyrazolyl)methanes
Bis(dimethylsilyloxy)-dimethylsilane can be used in the synthesis of bis(pyrazolyl)methanes . These compounds are important in the field of medicinal chemistry due to their biological activities .
Safety and Hazards
特性
IUPAC Name |
bis(dimethylsilyloxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBDPZBVINJJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C)O[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115254-29-0 | |
| Details | Compound: Dimethylsilyl-terminated polydimethylsiloxane | |
| Record name | Dimethylsilyl-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115254-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
208.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylsilyloxy)-dimethylsilane | |
CAS RN |
1189-93-1, 70900-21-9 | |
| Record name | 1,1,3,3,5,5-Hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siloxanes and Silicones, di-Me, hydrogen-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, hydrogen-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

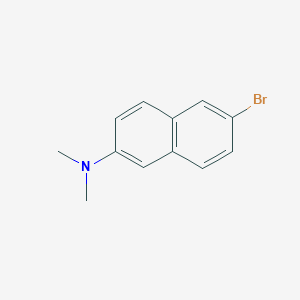

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
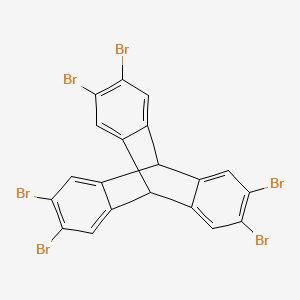
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
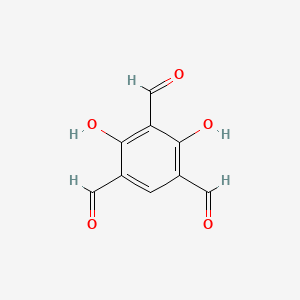
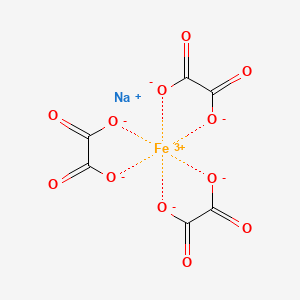
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

